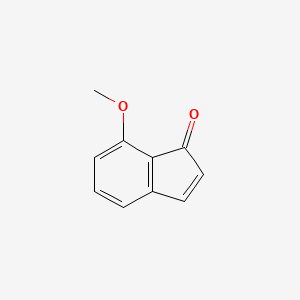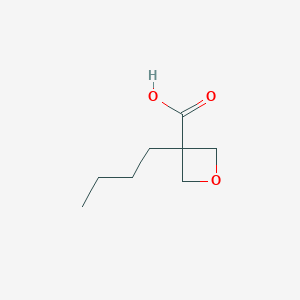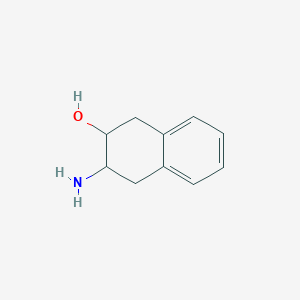![molecular formula C6H4N2OS B11918962 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B11918962.png)
1H-Thieno[3,2-c]pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is an organic compound that features a fused ring system combining a thiophene and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a thiophene derivative with a hydrazine derivative, followed by cyclization and formylation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Thieno[3,2-c]pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thieno[2,3-c]pyrazole-5-carbaldehyde: Similar in structure but with different biological activities.
Thieno[3,4-c]pyrazole-5-carbaldehyde: Another structural isomer with distinct chemical properties.
Uniqueness: 1H-Thieno[3,2-c]pyrazole-5-carbaldehyde is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science .
Properties
Molecular Formula |
C6H4N2OS |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
1H-thieno[3,2-c]pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-3H,(H,7,8) |
InChI Key |
XKPZBHIVZSIJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1NN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918882.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)







![2h-Furo[3,2-e]indole](/img/structure/B11918956.png)

